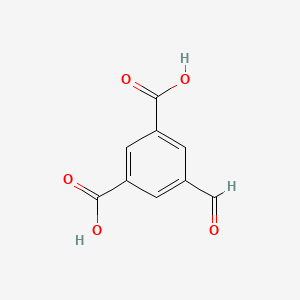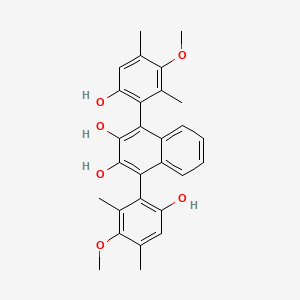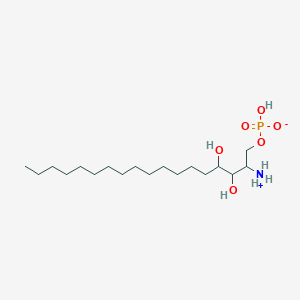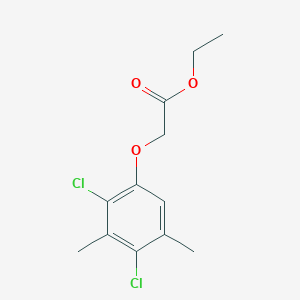
5-Formylisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formylisophthalic acid is an organic compound with the molecular formula C₉H₆O₅. It is a derivative of isophthalic acid, characterized by the presence of a formyl group (-CHO) at the 5-position of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
5-Formylisophthalic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methylisophthalic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction typically proceeds as follows:
5-Methylisophthalic acid+Oxidizing agent→5-Formylisophthalic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic oxidation processes using supported metal catalysts (e.g., palladium or platinum) can be employed to achieve high yields and purity. These methods are optimized for large-scale production, ensuring consistency and efficiency.
化学反応の分析
Types of Reactions
5-Formylisophthalic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group, converting this compound to 5-carboxyisophthalic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding 5-hydroxymethylisophthalic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: 5-Carboxyisophthalic acid.
Reduction: 5-Hydroxymethylisophthalic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Formylisophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and polymers.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of high-performance materials, such as polyesters and resins, due to its ability to form strong, durable polymers.
作用機序
The mechanism by which 5-Formylisophthalic acid exerts its effects depends on the specific application and the chemical environment. In general, its reactivity is influenced by the electron-withdrawing nature of the formyl group, which affects the electron density of the aromatic ring and the carboxylic acid groups. This can lead to various interactions with molecular targets, such as enzymes or receptors, in biological systems.
類似化合物との比較
Similar Compounds
Isophthalic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
Terephthalic acid: Similar structure but with carboxylic acid groups at the 1,4-positions instead of 1,3-positions.
5-Methylisophthalic acid: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
5-Formylisophthalic acid is unique due to the presence of the formyl group, which significantly alters its chemical properties and reactivity compared to other isophthalic acid derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C9H6O5 |
|---|---|
分子量 |
194.14 g/mol |
IUPAC名 |
5-formylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H,(H,11,12)(H,13,14) |
InChIキー |
INXZLJLREDVXKV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)





![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)




